molecular formula C22H14ClF3N4OS B2710042 5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(2-pyridinylmethyl)amino]-1,3-thiazol-4(5H)-one CAS No. 2063719-86-6

5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(2-pyridinylmethyl)amino]-1,3-thiazol-4(5H)-one

Cat. No.: B2710042
CAS No.: 2063719-86-6
M. Wt: 474.89
InChI Key: VAFSDAQENNBOFN-GIJQJNRQSA-N
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Description

5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(2-pyridinylmethyl)amino]-1,3-thiazol-4(5H)-one is a useful research compound. Its molecular formula is C22H14ClF3N4OS and its molecular weight is 474.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds with structures related to the one mentioned have been synthesized and investigated for various biological activities. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities. Compounds within this class have shown moderate anti-inflammatory activity at certain dosage levels compared to standard drugs like indomethacin (Tozkoparan et al., 1999). Similarly, research into 1,3,4-thiadiazol-2-yl urea derivatives synthesized from heterocyclic amino compounds has been conducted, highlighting a methodological advancement in their synthesis under solvent conditions using microwave irradiation (Li & Chen, 2008).

Antiviral and Antimicrobial Properties

Further studies have delved into the antiviral and antimicrobial properties of related compounds. For example, novel heterocyclic compounds based on pyrazolo[3,4-b]pyridin and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives have been synthesized and assessed for their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, demonstrating the potential for therapeutic applications (Attaby et al., 2006).

Synthesis and Chemical Properties

The compound's synthesis and chemical properties have also been a subject of interest, with studies focusing on the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases containing s-triazole and oxadiazole subunits. These compounds have been evaluated for their in vitro antibacterial activity, showcasing the importance of structural variation in determining biological activity (Hu, Li, & Huang, 2006).

Metal Complexation and Binding Studies

Investigations into the specificity of zinc(II), magnesium(II), and calcium(II) complexation by derivatives of pyridinyl aminomethane and related compounds with thiazolyl or benzothiazolyl side chains have been conducted. These studies provide valuable information on the interaction between these metals and organic compounds, which is crucial for understanding their potential applications in catalysis, material science, and medicinal chemistry (Matczak-Jon et al., 2010).

Properties

IUPAC Name

(5E)-5-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]methylidene]-2-(pyridin-2-ylmethylimino)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF3N4OS/c23-17-10-15(22(24,25)26)11-28-19(17)14-6-4-13(5-7-14)9-18-20(31)30-21(32-18)29-12-16-3-1-2-8-27-16/h1-11H,12H2,(H,29,30,31)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFSDAQENNBOFN-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN=C2NC(=O)C(=CC3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)CN=C2NC(=O)/C(=C\C3=CC=C(C=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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